![molecular formula C18H22N2O3 B5844348 N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)
N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as EPM-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPM-1 belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins that play a role in the development of cancer and Alzheimer's disease. N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has also been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in lab experiments is its high yield synthesis method. N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One area of research is the development of more efficient synthesis methods that can produce N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in larger quantities. Another area of research is the identification of the specific enzymes and proteins that N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea targets, which can help in the development of more targeted therapies. Additionally, the potential use of N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in the treatment of other diseases such as Parkinson's disease and Huntington's disease should be explored.
合成法
N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea can be synthesized by the reaction of 2-ethoxyaniline and 4-methoxyphenethyl isocyanate in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a white crystalline solid with a high yield.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-23-17-7-5-4-6-16(17)20-18(21)19-13-12-14-8-10-15(22-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQSTGSBMGTAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

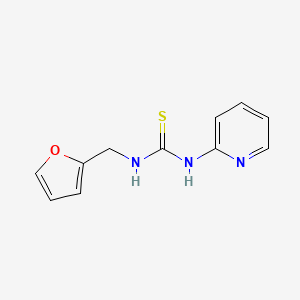
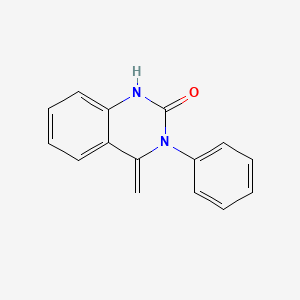
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)
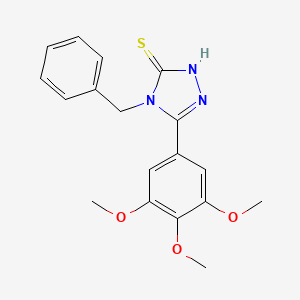
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)
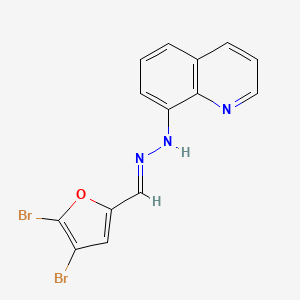
![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)
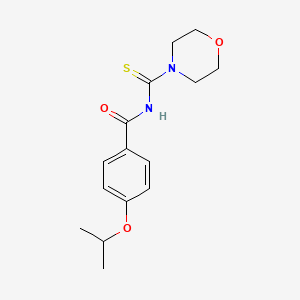

![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5844344.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)